molecular formula C10H11N3O B2586604 5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 2092565-67-6

5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No. B2586604
M. Wt: 189.218
InChI Key: SBFHGYQODIKCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one, also known as 5-Amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one, is an organic compound that is used as an intermediate in the synthesis of a variety of pharmaceuticals. It is a heterocyclic compound consisting of a five-membered ring with an amino group, a methyl group, and a phenyl group. 5-Amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one has been studied for its potential medicinal applications, including in the treatment of cancer, autoimmune diseases, and other conditions.

Scientific Research Applications

Corrosion Inhibition

5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, a precursor for various derivatives including those similar to 5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one, has been studied for its corrosion inhibition properties on C-steel surfaces in HCl environments. The derivatives show promising corrosion inhibition efficiency, which increases with inhibitor concentration but decreases with temperature rise, indicating potential applications in protecting metals from corrosion (Abdel Hameed et al., 2020).

Crystal and Molecular Structure Analysis

The structural analysis of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one and related compounds provides insights into the tautomeric forms of the 3-pyrazolone ring in solid states. These studies are crucial for understanding the chemical and physical properties of these compounds, paving the way for their application in various fields, including material science and pharmaceuticals (Kimura, 1986).

Synthesis and Biological Applications

The synthesis of complexes containing thiazole moiety and 5-methyl-2-phenyl-4-[(E)-1,3-thiazol-2-yldiazenyl]-2,4-dihydro-3H-pyrazol-3-one has demonstrated cytotoxic activity against human cancer cell lines. This suggests potential applications in developing new anticancer drugs (Shafeeulla et al., 2017).

Green Synthesis Methods

Studies have also focused on green synthesis methods using 5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one derivatives for preparing pyranopyrazoles, showcasing an environmentally friendly approach to chemical synthesis. These methods not only yield significant products but also contribute to sustainable practices in chemical research (Zolfigol et al., 2013).

Dyeing Properties

The compound and its derivatives have been explored for their dyeing properties, where new azo and bisazo dyes derived from 5-pyrazolones exhibit promising applications in textiles, demonstrating the versatility of these compounds in various industrial applications (Bagdatli & Ocal, 2012).

properties

IUPAC Name

5-amino-2-methyl-4-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13-10(14)8(9(11)12-13)7-5-3-2-4-6-7/h2-6,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFHGYQODIKCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one

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